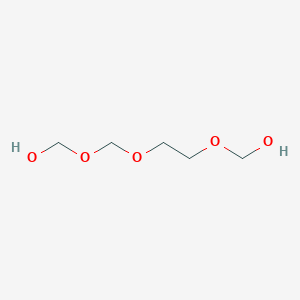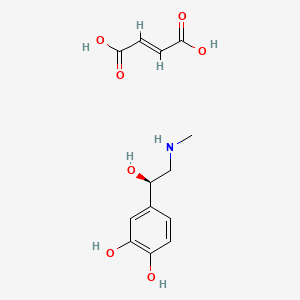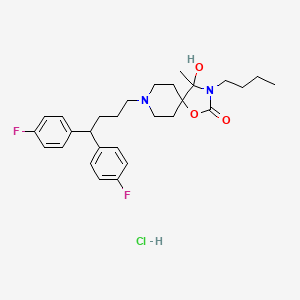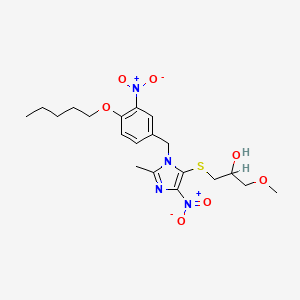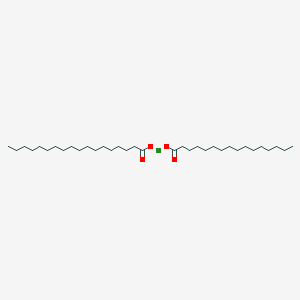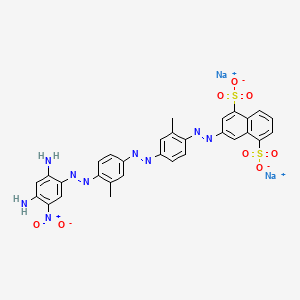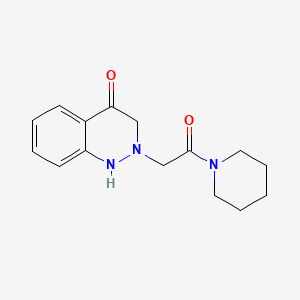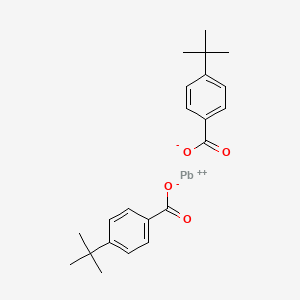
Lead(2+) 4-(1,1-dimethylethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lead(2+) 4-(1,1-dimethylethyl)benzoate can be synthesized through a reaction between lead(II) acetate and 4-(1,1-dimethylethyl)benzoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The lead(II) acetate reacts with the carboxylic acid group of 4-(1,1-dimethylethyl)benzoic acid to form the lead salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Lead(2+) 4-(1,1-dimethylethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead(II) ion to metallic lead or other lower oxidation states.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Lead oxides and substituted benzoic acids.
Reduction: Metallic lead and reduced benzoate derivatives.
Substitution: Substituted benzoates with different functional groups.
Applications De Recherche Scientifique
Lead(2+) 4-(1,1-dimethylethyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of lead(2+) 4-(1,1-dimethylethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The lead ion can bind to sulfhydryl groups in proteins, affecting their function and leading to various biological effects. The benzoate moiety can also interact with lipid membranes and other cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lead(2+) acetate: Another lead salt with different chemical properties and applications.
4-(1,1-dimethylethyl)benzoic acid: The parent acid of the compound with distinct properties.
Lead(2+) benzoate: A similar compound with a different substituent on the benzoate group.
Uniqueness
Lead(2+) 4-(1,1-dimethylethyl)benzoate is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other lead salts and benzoates .
Propriétés
Numéro CAS |
85292-77-9 |
|---|---|
Formule moléculaire |
C22H26O4Pb |
Poids moléculaire |
561 g/mol |
Nom IUPAC |
4-tert-butylbenzoate;lead(2+) |
InChI |
InChI=1S/2C11H14O2.Pb/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 |
Clé InChI |
AHMNEBQYNJRCMB-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


